5-Methylthieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19673-87-1 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
5-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-3-10-7-6(5)2-8-4-9-7/h2-4H,1H3 |
InChI Key |
GJVFCZRRXPIYNY-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC=NC=C12 |
Canonical SMILES |
CC1=CSC2=NC=NC=C12 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methylthieno 2,3 D Pyrimidine and Its Derivatives
General Synthetic Pathways to the Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the fused thieno[2,3-d]pyrimidine ring system can be broadly categorized into several key strategies, primarily involving the sequential or convergent assembly of the thiophene (B33073) and pyrimidine (B1678525) rings.
Annulation of Pyrimidine Nucleus onto Thiophene Ring Systems
The most prevalent and versatile approach to thieno[2,3-d]pyrimidines involves building the pyrimidine ring onto a pre-existing, suitably functionalized thiophene precursor. This method typically starts with ortho-amino-substituted thiophene derivatives.
The general scheme involves the cyclization of 2-aminothiophenes bearing a nitrile, carboxamide, or ester group at the 3-position. These precursors are readily synthesized through multicomponent reactions like the Gewald reaction wikipedia.orgorganic-chemistry.orgumich.eduresearchgate.net.
Key Precursors and Cyclization Reagents:
| Starting Thiophene Precursor | Reagent for Pyrimidine Ring Formation | Resulting Thieno[2,3-d]pyrimidine |
| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4-amine |
| 2-Aminothiophene-3-carboxamide | Acyl chlorides, Orthoesters | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one |
| Ethyl 2-aminothiophene-3-carboxylate | Isothiocyanates, Formamide | 2-Thioxo- or 4-oxo-thieno[2,3-d]pyrimidines |
| 2-Aminothiophene-3-carbonitrile | Aryl or Alkyl Nitriles (in acidic medium) | 2,4-Disubstituted-thieno[2,3-d]pyrimidines |
For instance, heating 2-aminothiophene-3-carboxamides with various reagents is a common strategy. Cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base can yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines nih.gov. Similarly, reaction with aryl isothiocyanates followed by cyclization leads to 2-thioxo derivatives researchgate.net.
Annulation of Thiophene Nucleus onto Pyrimidine Ring Systems
While less common, it is possible to construct the thiophene ring onto a pre-functionalized pyrimidine nucleus scielo.br. This "reverse" strategy requires a pyrimidine with vicinal functional groups that can participate in the formation of the thiophene ring.
An example involves the reaction of a 4-mercapto-pyrimidine-5-carbonitrile derivative with an α-halo-carbonyl compound, such as ethyl chloroacetate. The initial S-alkylation is followed by an intramolecular Thorpe-Ziegler type condensation to afford the 5-aminothieno[2,3-d]pyrimidine derivative scielo.br. This approach is valuable for creating substitution patterns that may be difficult to access through the more traditional thiophene-first route.
Syntheses from Acyclic Precursors
One-pot or multi-component reactions (MCRs) starting from simple acyclic precursors represent an efficient strategy for the rapid assembly of the thieno[2,3-d]pyrimidine core researchgate.netorgchemres.org. These methods are highly valued for their atom economy and operational simplicity.
A notable example is a four-component reaction involving a ketone, ethyl cyanoacetate, formamide, and elemental sulfur. This single-vessel methodology proceeds without the isolation of intermediates, directly yielding thieno[2,3-d]pyrimidin-4(3H)-ones researchgate.net. The initial step is typically a Gewald reaction to form a 2-aminothiophene in situ, which then reacts with formamide to build the pyrimidine ring.
One-Carbon Fragment Introduction Approaches
The closure of the pyrimidine ring often requires the introduction of a one-carbon fragment. Various C1 sources can be employed to react with an ortho-amino-carboxamide or ortho-amino-carbonitrile on the thiophene ring.
Formamide is a widely used reagent that serves as both a reactant, providing the C4-N3-H fragment of the pyrimidine ring, and as a solvent. Refluxing a 2-amino-3-ethoxycarbonylthiophene with formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one nih.gov. Similarly, formic acid can be used to achieve formylation of the amino group, followed by cyclization.
Utilization of Thiophene Derivatives with Vicinal Amino Ester Groups
Thiophene derivatives possessing an amino group at the C-2 position and an ester (e.g., ethoxycarbonyl) or nitrile group at the C-3 position are arguably the most important precursors for the synthesis of the thieno[2,3-d]pyrimidine scaffold scielo.brnih.gov.
The Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, is the cornerstone for preparing these key intermediates wikipedia.orgumich.edunih.gov. Once formed, these 2-amino-3-functionalized thiophenes are readily cyclized. For example, condensation of ethyl 2-aminothiophene-3-carboxylates with isothiocyanates yields thienylthiourea derivatives, which can be cyclized using a base like alcoholic potassium hydroxide to give 2-thioxo-thieno[2,3-d]pyrimidin-4-ones nih.gov.
Targeted Synthetic Strategies for 5-Methylthieno[2,3-d]pyrimidine Derivatives
The introduction of a methyl group at the 5-position of the thieno[2,3-d]pyrimidine core is typically achieved by starting with a thiophene precursor that already contains this substitution. The Gewald reaction is again instrumental, using a ketone such as acetone or a β-keto ester like ethyl acetoacetate to install the required methyl group at what will become the C-5 position of the fused system.
A key intermediate for many 5-methyl derivatives is ethyl 2-amino-4-methylthiophene-3-carboxylate, synthesized via the Gewald reaction from ethyl acetoacetate, malononitrile, and sulfur mdpi.com.
Synthesis of Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates:
One targeted approach involves the synthesis of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates nih.govmdpi.comnih.gov. The synthesis begins with ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate. This intermediate undergoes cyclocondensation with various nitriles (R-CN) in the presence of dry hydrogen chloride gas. This reaction proceeds through several intermediates to yield the final 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives nih.govmdpi.com.
Table of Synthesized Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates mdpi.com
| Compound | R-Substituent at C-2 | Starting Nitrile | Yield (%) | Melting Point (°C) |
| 2 | -(CH₂)COOEt | Ethyl cyanoacetate | 28 | 151–153 |
| 3 | -(CH₂)₂Cl | 3-Chloropropionitrile | 32 | 165–167 |
| 4 | -CH₂CH₃ | Propionitrile | 36 | 179–181 |
| 5 | -CH₃ | Acetonitrile | 73 | 201–203 |
Synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides:
Another targeted strategy focuses on creating carboxamides at the 6-position. This begins with the hydrolysis of the corresponding ethyl ester to 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. This carboxylic acid is then activated, for example with 1,1'-carbonyldiimidazole (CDI), and subsequently reacted with a series of substituted benzylamines to yield the target N-benzylcarboxamides pensoft.net.
Table of Synthesized N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides pensoft.net
| Compound | Benzylamine (B48309) Substituent | Yield (%) | Melting Point (°C) |
| 5.1 | H | 85 | 286–288 |
| 5.2 | 4-CH₃ | 89 | 289–291 |
| 5.3 | 4-OCH₃ | 92 | 275–277 |
| 5.4 | 4-Cl | 88 | 293–295 |
| 5.5 | 4-F | 86 | 290–292 |
These targeted syntheses demonstrate how the foundational strategies for building the thieno[2,3-d]pyrimidine core can be adapted to produce specific derivatives, like this compound, with desired functionalities for further investigation.
Synthesis of this compound Nucleoside Analogues
The generation of nucleoside analogues of this compound is a focal point of research, aiming to create structural mimics of naturally occurring nucleosides like uridine and cytidine. rsc.org The primary approach involves the coupling of a sugar moiety to the heterocyclic base, a process that relies on the activation of both components to facilitate the formation of a stable N-glycosidic bond.
A prevalent method for synthesizing thieno[2,3-d]pyrimidine nucleosides is the condensation of a persilylated heterocyclic base with a protected sugar, known as a glycosyl donor. rsc.orgrsc.org This reaction, a variation of the silyl-Hilbert-Johnson reaction, leverages the increased solubility and nucleophilicity of the silylated base in non-polar organic solvents.
The process typically involves reacting the persilylated this compound base with a glycosyl donor such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. rsc.org The reaction is catalyzed by a Lewis acid, with stannic chloride (SnCl₄) in 1,2-dichloroethane being an effective choice. rsc.orgrsc.org The catalyst facilitates the formation of an electrophilic sugar cation, which is then attacked by the silylated base to form the protected nucleoside. Subsequent deprotection, often achieved with methanolic ammonia, removes the benzoyl protecting groups from the sugar to yield the final nucleoside analogue. rsc.org
Table 1: Condensation Reaction for this compound Nucleoside Analogue
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|
The synthesis of specific nucleoside analogues, such as those related to cytidine, requires appropriately functionalized heterocyclic precursors. The preparation of 4-amino-5-methylthieno[2,3-d]pyrimidin-2-one is a critical step for creating these cytidine analogues. rsc.org The synthesis of related 4-amino-thieno[2,3-d]pyrimidine derivatives can be achieved through the cyclocondensation of 2-amino-3-cyano-thiophene with various nitriles in the presence of dry hydrogen chloride gas. nih.govsemanticscholar.org This method builds the pyrimidine ring onto the thiophene core, directly installing the necessary amino group at the 4-position. These precursors are then used in subsequent glycosylation reactions to form the desired nucleosides. rsc.org
Silylation is a crucial preparatory step that renders the thienopyrimidine bases soluble in aprotic solvents and activates them for glycosylation. ekb.egysu.am This process involves replacing the acidic protons on the heterocyclic base with trimethylsilyl (TMS) groups. A common reagent for this transformation is 1,1,1,3,3,3-hexamethyldisilazane (HMDS). ekb.egresearchgate.net The reaction is typically performed in the presence of a catalytic amount of an acid, such as ammonium sulfate or trimethylchlorosilane, which accelerates the silylation process. ekb.egysu.am The resulting persilylated thienopyrimidine is a lipophilic, thermally stable intermediate that is highly reactive towards glycosyl donors in the presence of a Lewis acid catalyst. ekb.egysu.am
Synthetic Routes to this compound-6-Carboxamide Derivatives
The synthesis of this compound-6-carboxamide derivatives involves the formation of an amide bond, a robust and common linkage in medicinal chemistry. These synthetic routes typically start from a carboxylic acid precursor, which is activated and then reacted with an amine.
A highly effective method for synthesizing N-substituted this compound-6-carboxamides is the use of coupling reagents to facilitate the reaction between the corresponding carboxylic acid and an amine. pensoft.netresearchgate.net 1,1'-Carbonyldiimidazole (CDI) is a frequently used coupling reagent for this transformation. pensoft.netnuph.edu.uauran.ua
The reaction proceeds by first activating the carboxylic acid group of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with CDI in an anhydrous solvent like dimethylformamide (DMF). pensoft.net This step forms a highly reactive acyl-imidazolide intermediate, accompanied by the release of carbon dioxide. pensoft.net The subsequent addition of a primary or secondary amine (e.g., a substituted benzylamine) to the reaction mixture results in the formation of the desired amide derivative in high yield and purity. pensoft.netresearchgate.net The reaction is often gently heated to ensure completion. pensoft.netnuph.edu.ua
Table 2: Synthesis of N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides
| Starting Material | Coupling Reagent | Amine | Solvent | Reaction Conditions |
|---|
The key precursor for the synthesis of carboxamide derivatives is 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. pensoft.net This compound is typically prepared from its corresponding ethyl ester via alkaline hydrolysis. pensoft.net The reaction involves treating the ethyl ester with an excess of a base, such as sodium hydroxide, in an aqueous medium. pensoft.net The mixture is heated to facilitate the saponification of the ester. Following the completion of the reaction, the resulting sodium salt of the carboxylic acid is acidified, often with orthophosphoric acid, which causes the desired carboxylic acid to precipitate out of the solution. pensoft.net The solid product is then isolated by filtration and washed thoroughly with water to remove any remaining salts. pensoft.net
Formation of Fused Systems Incorporating this compound
The creation of larger, polycyclic structures by building upon the this compound framework is a key strategy for developing novel chemical entities. These fused systems can adopt specific three-dimensional conformations, enhancing interactions with biological targets.
Synthesis of Thienopyrimidoisoindolones and their Methylated Derivatives
Detailed synthetic procedures for the direct construction of thienopyrimidoisoindolones specifically from this compound precursors are not extensively detailed in the reviewed scientific literature. The synthesis of such complex fused systems often involves multi-step sequences. Generally, the formation of an isoindolone ring fused to a pyrimidine system could be envisioned through intramolecular cyclization strategies. For instance, a hypothetical route might involve the functionalization of the thieno[2,3-d]pyrimidine core with ortho-substituted benzoic acid derivatives (e.g., 2-carboxybenzoyl chloride or phthalic anhydride) at a reactive amino group, followed by a dehydration or condensation reaction to form the five-membered lactam ring of the isoindolone system. However, without specific literature examples, this remains a theoretical approach.
Cyclocondensation of Amino-cyanothiophenes with Aryl Nitriles
A primary and effective method for constructing the 2,4-disubstituted-5-methylthieno[2,3-d]pyrimidine core is the cyclocondensation of a suitably substituted 2-amino-3-cyanothiophene with a nitrile. This reaction builds the pyrimidine ring onto a pre-existing thiophene.
The process typically starts with a Gewald reaction to synthesize the key intermediate, ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate. This intermediate then undergoes cyclocondensation with various aryl or alkyl nitriles in an acidic medium. nih.gov The reaction is commonly carried out in a dry solvent such as dioxane, with dry hydrogen chloride gas passed through the mixture to catalyze the cyclization. nih.gov This acid-catalyzed condensation leads to the formation of 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives, where the substituent from the nitrile reactant is incorporated at the 2-position of the resulting bicyclic system. nih.gov This method is versatile, allowing for the introduction of a wide range of substituents at the 2-position, depending on the chosen nitrile.
A potential side reaction in this process is the formation of a 4-chloro-thienopyrimidine byproduct, which can arise from the reaction conditions involving hydrogen chloride. nih.gov
| Nitrile Reactant | Resulting Substituent at 2-Position | Final Product Name |
|---|---|---|
| Phenylacetonitrile | Benzyl (B1604629) | Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate |
| 4-Methoxyphenylacetonitrile | 4-Methoxybenzyl | Ethyl 4-amino-2-(4-methoxybenzyl)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate |
| 3,4,5-Trimethoxybenzonitrile | 3,4,5-Trimethoxyphenyl | Ethyl 4-amino-5-methyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxylate |
Derivatization Strategies for this compound
Once the core this compound scaffold is synthesized, its chemical reactivity can be exploited to introduce a variety of functional groups at different positions, enabling the fine-tuning of its physicochemical and biological properties.
Alkylation and Acylation Reactions on the Thieno[2,3-d]pyrimidine Scaffold
Alkylation and acylation reactions are fundamental derivatization techniques. The sites of these reactions are dictated by the presence of nucleophilic heteroatoms (N, O, S) on the scaffold. For instance, thieno[2,3-d]pyrimidine-2,4-diones can be alkylated at the N-3 position. tubitak.gov.tr In systems containing a 2-thioxo group, alkylation with alkyl halides typically occurs on the sulfur atom, yielding 2-alkylthio derivatives. ekb.eg Similarly, thieno[2,3-d]pyrimidin-4(3H)-one systems, which exist in tautomeric equilibrium with their 4-hydroxy counterparts, can undergo O-alkylation under specific conditions to yield 4-alkoxy derivatives.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a powerful tool for derivatizing the pyrimidine portion of the scaffold, particularly at the C4 position. The common strategy involves converting the 4-oxo group of a 5-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor into a more reactive leaving group, typically a chloro group. This is achieved by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The resulting 4-chloro-5-methylthieno[2,3-d]pyrimidine is a versatile intermediate. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by a wide range of nucleophiles. Amines, in particular, are commonly used to generate 4-amino-substituted derivatives. These reactions are often carried out in a suitable solvent like ethanol or isopropanol, sometimes with the addition of a base such as triethylamine (TEA) to neutralize the HCl formed during the reaction.
| Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Morpholine | Ethanol/Isopropanol, TEA, 80°C | 4-Morpholinyl-thieno[2,3-d]pyrimidine |
| L-Phenylalanine | - | (S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid |
| 4-(N-Boc-amino)piperidine | Ethylene glycol, DIEA, 110°C | 4-(Piperidin-4-ylamino)-thieno[2,3-d]pyrimidine (after Boc removal) |
Regioselective Alkylation Studies (e.g., Position 3)
When the this compound scaffold exists as a 4(3H)-one tautomer, it presents multiple potential sites for alkylation, leading to questions of regioselectivity. The primary competing sites are the nitrogen atom at position 3 (N-3) and the exocyclic oxygen atom at position 4 (O-4). The outcome of the alkylation reaction can be influenced by factors such as the nature of the alkylating agent, the base used, and the solvent.
Studies on related thieno[2,3-d]pyrimidin-4(3H)-one systems have shown that O-alkylation can be favored under certain conditions. For example, alkylation with allyl bromide in DMF has been found to regioselectively yield the 4-(allyloxy) derivative. tubitak.gov.tr
Conversely, specific conditions can be employed to favor substitution at the N-3 position. The introduction of substituents at N-3, such as amino, ethyl, or allyl groups, has been explored to modulate the biological activity of these compounds. For example, the synthesis of 3-amino-thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, and the nature of the substituent at the N-3 position was found to be crucial for interaction with specific biological targets. nih.gov The choice of synthetic strategy allows for the selective preparation of either N-3 or O-4 alkylated isomers, which is critical for establishing structure-activity relationships. nih.gov
Reactions Involving Hydrazinylthienopyrimidines and Dicarboxylic Anhydrides
The introduction of a hydrazinyl group onto the thieno[2,3-d]pyrimidine scaffold provides a versatile handle for further elaboration, particularly for the synthesis of fused triazolo- and pyridazino-thienopyrimidine derivatives. The general strategy involves the initial synthesis of a hydrazinyl-substituted thienopyrimidine, which then serves as a key intermediate for cyclocondensation reactions with various electrophiles, including dicarboxylic anhydrides.
A common precursor for these syntheses is a 2-amino-3-carbonitrile thiophene derivative. This starting material can be converted into a thioxo-thienopyrimidine, which is subsequently S-alkylated (e.g., with methyl iodide) to form a 2-(methylthio) intermediate. Thermal fusion of this intermediate with hydrazine hydrate affords the corresponding hydrazinylthienopyrimidine. ekb.eg For instance, 2-hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine was successfully synthesized using this approach. ekb.eg
Once the hydrazinyl intermediate is obtained, it can undergo cyclization with various one- or two-carbon synthons. Reaction with formic acid leads to the formation of a fused triazole ring, resulting in a triazolothienopyrimidine system. ekb.eg Similarly, reaction with acetic anhydride can yield an N-acetylated intermediate that cyclizes to form a methyl-substituted triazolothienopyrimidine. researchgate.net While direct reactions with dicarboxylic anhydrides like succinic or phthalic anhydride are not extensively detailed in the provided literature for this specific nucleus, this pathway is a well-established method for forming fused six-membered pyridazinedione rings in related heterocyclic systems. The terminal amino group of the hydrazinyl moiety would react with the anhydride to form an intermediate hydrazide, which subsequently cyclizes to generate the target fused-ring structure.
The table below summarizes representative transformations starting from a hydrazinylthienopyrimidine intermediate.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Formic acid, reflux | 3-methyl-5-(thiophen-2-yl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]thieno[2,3-d]pyrimidin-4-imine | ekb.eg |
| 5-amino-6-carbohydrazide thienopyridazine | Acetic anhydride, reflux | N-substituted pyrimidothienopyridazine | researchgate.net |
| 2-hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Nitrous acid (from NaNO2/HCl) | 2-azido-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | ekb.eg |
Transformations via S-alkylation and Cyclization of Thioxo Derivatives
The transformation of thioxo (or mercapto) derivatives of thieno[2,3-d]pyrimidines via S-alkylation is a cornerstone strategy for introducing a wide array of functional groups and for constructing more complex, fused heterocyclic systems. This method typically begins with the synthesis of a thieno[2,3-d]pyrimidine-2-thione or a 2,4-dithione derivative.
The synthesis of the thioxo precursor often starts from a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile. researchgate.net Reaction of these aminothiophenes with isothiocyanates (e.g., phenyl isothiocyanate) yields thienylthiourea derivatives. researchgate.net Subsequent base-catalyzed cyclization, commonly using alcoholic potassium hydroxide, affords the potassium salt of the corresponding 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one. researchgate.net
The pivotal step in this methodology is the S-alkylation of the thioxo group. The thione, often as its more nucleophilic thiolate salt, is reacted with an electrophilic alkylating agent. A wide range of alkyl halides, such as methyl iodide or ethyl chloroacetate, can be employed to introduce alkyl, aralkyl, or functionalized alkyl chains at the sulfur atom, yielding 2-alkylthio-derivatives. ekb.egresearchgate.net This reaction is typically carried out by heating the components in a suitable solvent like ethanol. researchgate.net
These 2-alkylthio intermediates are valuable for further synthetic manipulations. The alkylthio group is a good leaving group and can be displaced by various nucleophiles. More importantly, if the alkylating agent contains a second reactive site, the S-alkylation can be followed by an intramolecular cyclization to build an additional ring onto the thienopyrimidine framework.
The following table presents examples of S-alkylation of thioxo derivatives of the thieno[2,3-d]pyrimidine system.
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Potassium salt of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one | Alkyl halide (e.g., methyl iodide, ethyl bromide), Ethanol, reflux | 2-Alkylthio-3-substituted-thieno[2,3-d]pyrimidin-4-one | researchgate.net |
| 4-imino-3N-(substituted)-thieno[2,3-d]pyrimidine-2(1H)-thione | Methyl iodide, Anhydrous K2CO3 | 3-Methyl-2-(methylthio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | ekb.eg |
This S-alkylation strategy provides a reliable and versatile route to functionalized this compound derivatives, serving as a gateway to compounds with diverse substitution patterns and to the synthesis of novel, fused polycyclic systems.
Theoretical and Computational Investigations of 5 Methylthieno 2,3 D Pyrimidine
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule (ligand) and a protein (receptor). These methods provide insights into the binding affinity, mode, and potential inhibitory mechanisms of drug candidates.
Ligand-Receptor Interaction Analysis
Molecular docking simulations have been instrumental in analyzing the interactions between 5-Methylthieno[2,3-d]pyrimidine derivatives and various biological targets, particularly protein kinases, which are crucial in cancer progression.
For instance, derivatives of this compound have been investigated as potential inhibitors of several protein kinases. Docking studies have shown that these compounds can fit into the active sites of these enzymes, forming key interactions with amino acid residues. The binding of these compounds is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
One area of focus has been the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a role in the growth and spread of cancer. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and evaluated as EGFR inhibitors. nih.govresearchgate.net Molecular docking studies have been performed on both the wild-type (EGFRWT) and mutant forms (EGFRT790M) of the enzyme to understand the binding efficiency of these compounds. nih.gov
Another important target is phosphatidylinositol 3-kinase (PI3K), a lipid kinase involved in cell signaling pathways that are often dysregulated in cancer. nih.govnih.gov Derivatives of thieno[2,3-d]pyrimidine have been designed as PI3K inhibitors, and docking studies have helped to elucidate their binding modes within the kinase's active site. nih.gov
Furthermore, thieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of Topoisomerase II (Topo II), an enzyme critical for DNA replication and cell division. nih.gov Molecular docking has been used to predict the binding of these compounds to Topo II, suggesting a potential mechanism for their anticancer activity. nih.gov The dopamine (B1211576) D2 receptor has also been identified as a target, with a thieno[2,3-d]pyrimidine scaffold acting as a negative allosteric modulator. nih.gov
The following table summarizes the results of docking studies for some thieno[2,3-d]pyrimidine derivatives against various protein targets.
| Compound Class | Target Protein | Key Interactions Noted |
| Thieno[2,3-d]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds and hydrophobic interactions within the active site. nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine derivatives | Phosphatidylinositol 3-kinase (PI3K) | Interactions within the kinase active site, comparable to known inhibitors. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Topoisomerase II (Topo II) | Binding within the enzyme's active site, suggesting inhibition. nih.gov |
| Thieno[2,3-d]pyrimidine scaffold | Dopamine D2 Receptor | Allosteric binding, modulating receptor activity. nih.gov |
| 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives | Focal Adhesion Kinase (FAK) | Mimics the bioactive conformation of diaminopyrimidine motif. nih.gov |
Binding Mode Predictions (e.g., ATP binding site interactions)
A common mechanism of action for kinase inhibitors is to compete with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. Molecular docking studies have been crucial in predicting how this compound derivatives interact with the ATP binding pocket of various kinases.
These studies often reveal that the thieno[2,3-d]pyrimidine core can act as a scaffold that mimics the adenine (B156593) ring of ATP, allowing it to fit into the ATP binding cleft. semanticscholar.org The specific substitutions on the thieno[2,3-d]pyrimidine ring then determine the compound's selectivity and affinity for different kinases by forming additional interactions with the surrounding amino acid residues.
For example, in the case of EGFR inhibitors, the thieno[2,3-d]pyrimidine nucleus is designed to occupy the adenine binding pocket. semanticscholar.org The substituents on the scaffold can then form hydrogen bonds with key residues in the hinge region of the kinase, a critical interaction for potent inhibition. The binding modes of these compounds are often compared to that of known EGFR inhibitors to validate the docking predictions. nih.gov
Similarly, for PI3K inhibitors, docking studies have shown that thieno[2,3-d]pyrimidine derivatives can adopt a binding mode comparable to that of known inhibitors, occupying the ATP binding site and interacting with key residues. nih.gov
The following table details the predicted binding modes for thieno[2,3-d]pyrimidine derivatives with specific protein kinases.
| Compound Derivative | Target Kinase | Predicted Binding Mode |
| Thieno[2,3-d]pyrimidine nucleus | EGFR | Occupies the adenine binding pocket, mimicking ATP. researchgate.netsemanticscholar.org |
| Thieno[2,3-d]pyrimidine derivatives | PI3K | Comparable binding mode to the PI-103 inhibitor in the active site. nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Not specified | Structural optimization based on known tyrosine kinase inhibitors. researchgate.net |
Inhibition Mechanism Elucidation via Molecular Docking
Molecular docking plays a vital role in elucidating the potential inhibition mechanisms of this compound derivatives. By visualizing the predicted binding poses and interactions, researchers can hypothesize how these compounds might block the activity of their target proteins.
For competitive inhibitors that target the ATP binding site of kinases, docking studies can confirm that the compound physically occupies the same space as ATP, thereby preventing the natural substrate from binding and halting the phosphorylation cascade that drives cell proliferation. The binding energy values calculated from docking simulations can also provide a qualitative estimate of the compound's inhibitory potency.
In the case of Topoisomerase II inhibitors, docking studies have suggested that thieno[2,3-d]pyrimidine derivatives can bind to the enzyme in a way that interferes with its function of managing DNA topology, leading to cell cycle arrest and apoptosis. nih.gov
The insights gained from these molecular docking studies are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are valuable complements to experimental studies and molecular modeling.
Density Functional Theory (DFT) for Conformer Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is often employed to determine the most stable three-dimensional conformation of a molecule.
For derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, DFT has been used to select and optimize the most stable conformers. researchgate.net This is a critical step because the biological activity of a molecule is highly dependent on its shape and the orientation of its functional groups. By identifying the lowest energy conformer, researchers can gain a more accurate picture of the molecule that is most likely to interact with a biological target.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations can also predict the electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals. These properties are directly related to the molecule's reactivity and its ability to participate in intermolecular interactions.
While specific quantum chemical studies on the electronic structure and reactivity of the parent this compound are not extensively detailed in the provided context, the application of DFT for conformer optimization implies that such calculations are feasible and would provide valuable information. researchgate.net For instance, mapping the electrostatic potential onto the molecule's surface could help identify regions that are likely to engage in hydrogen bonding or other electrostatic interactions with a protein target. Analysis of the frontier molecular orbitals (HOMO and LUMO) could offer insights into the molecule's chemical reactivity and potential for undergoing metabolic transformations.
In Silico Property Prediction for Research Design
Theoretical and computational chemistry are pivotal in modern drug discovery, offering predictive insights that guide the synthesis and evaluation of new chemical entities. For the this compound scaffold, in silico methods are employed to forecast the physicochemical and pharmacokinetic properties of its derivatives. These computational predictions allow for the rational design of compounds with potentially enhanced efficacy and better drug-like characteristics, optimizing resource allocation by prioritizing the synthesis of the most promising candidates.
Ligand Efficiency and Lipophilicity Efficiency Calculations
In the early stages of drug discovery, particularly in lead optimization, it is crucial to assess not just the potency of a compound but also its efficiency in achieving that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used for this purpose. researchgate.net LE relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms), while LLE connects potency to lipophilicity (commonly expressed as logP or logD). researchgate.net These metrics help in identifying compounds that are not unnecessarily large or greasy, as such characteristics can negatively impact pharmacokinetic properties.
A study focused on a series of newly synthesized ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates evaluated these efficiency metrics to identify lead compounds for anticancer research. mdpi.comnih.gov The antiproliferative activity of these derivatives was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Using the determined IC50 values and calculated lipophilicity (cLogP), the LE and LLE were calculated to provide a more nuanced understanding of the structure-activity relationship beyond simple potency. mdpi.comnih.gov
The data below summarizes the calculated efficiency metrics for several derivatives. Compound 2 , with a benzyl (B1604629) substituent, was identified as a lead compound, particularly due to its potent antiproliferative effect against the MCF-7 cell line. mdpi.comnih.gov The analysis of LE and LLE provides a quantitative basis for comparing the quality of different derivatives, guiding further structural modifications. mdpi.com
| Compound | Substituent (at position 2) | IC50 (µM) vs. MCF-7 mdpi.com | cLogP mdpi.com | Ligand Efficiency (LE) mdpi.com | Lipophilicity Efficiency (LLE) mdpi.com |
|---|---|---|---|---|---|
| 2 | Benzyl | 0.013 | 4.26 | 0.32 | 4.62 |
| 3 | 3-Methylphenyl | 0.140 | 4.66 | 0.28 | 3.97 |
| 4 | 3,4,5-Trimethoxyphenyl | 0.500 | 3.80 | 0.22 | 3.51 |
| 5 | Naphthalen-1-yl | 0.150 | 5.23 | 0.26 | 3.60 |
| 6 | Thiophen-2-yl | 0.130 | 3.45 | 0.31 | 4.41 |
| 7 | Furan-2-yl | 0.200 | 2.84 | 0.31 | 4.50 |
Theoretical Basis for Structure-Activity Relationship (SAR) Hypotheses
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For the this compound scaffold, theoretical and computational methods such as molecular docking and Density Functional Theory (DFT) are instrumental in building and refining SAR hypotheses. mdpi.comresearchgate.net
Molecular docking simulations are widely used to predict the binding orientation and affinity of thieno[2,3-d]pyrimidine derivatives within the active sites of target proteins, particularly kinases like VEGFR-2, EGFR, and JAK2. nih.govmdpi.comnih.gov These simulations provide a rational basis for the observed biological activities. For instance, studies on VEGFR-2 inhibitors revealed that thieno[2,3-d]pyrimidine derivatives can effectively occupy the ATP-binding site, forming key interactions with amino acid residues. nih.gov The thienopyrimidine core often acts as a hinge-binder, while substituents at various positions can form additional hydrogen bonds or hydrophobic interactions, thereby enhancing potency. nih.govnih.gov
The design of novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates was based on such theoretical foundations. mdpi.com The hypothesis was that these structures could yield compounds with significant anticancer properties. nih.gov Computational analyses, including the use of DFT, were employed to select the most stable conformers of the designed molecules for synthesis and biological testing. mdpi.comnih.gov DFT calculations can elucidate the electronic properties and reactivity of the molecules, offering a deeper understanding of their interaction potential with biological targets. researchgate.net
SAR studies on various thienopyrimidine series have established several key principles:
Substitutions on the Pyrimidine (B1678525) Ring: The 4-amino group is a common feature in many active derivatives, often participating in crucial hydrogen bonding interactions within the kinase hinge region. mdpi.comnih.gov
Substitutions on the Thiophene (B33073) Ring: The introduction of a methyl group at the 5-position and an ester group at the 6-position, as seen in the carboxylate series, is a strategy to explore new interactions and modulate physicochemical properties. nih.gov Studies on related scaffolds have shown that aryl groups at the 5-position can confer potent inhibitory activity against receptors like FGFR1. nih.gov
Substitutions at Position 2: This position is a key point for modification to explore the hydrophobic pockets of the ATP-binding site. The nature of the substituent, from simple alkyl to complex aryl groups, significantly impacts the compound's potency and selectivity. mdpi.combohrium.com
By integrating these computational predictions with empirical testing data, researchers can establish a robust SAR framework. This allows for the rational design of next-generation this compound derivatives with improved potency, selectivity, and drug-like properties.
Structure Activity Relationship Sar Studies and Molecular Design of 5 Methylthieno 2,3 D Pyrimidine Derivatives
General Principles of SAR Applied to Thienopyrimidines
The thieno[2,3-d]pyrimidine (B153573) nucleus is a privileged scaffold in medicinal chemistry due to its proven success in developing kinase inhibitors. dntb.gov.ua The general synthesis often begins with a substituted 2-aminothiophene derivative, which is then cyclized to form the pyrimidine (B1678525) ring. sci-hub.se
Key SAR principles for the thienopyrimidine scaffold include:
Position 4: This position is crucial for kinase interaction. It is typically substituted with an amino group linked to an aryl or heteroaryl moiety. This aniline (B41778) or similar group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nature of the substituent on this aniline ring is a primary driver of potency and selectivity for the target kinase. sci-hub.setandfonline.com
Position 5 and 6: The thiophene (B33073) part of the scaffold allows for substitutions that can influence selectivity and physical properties. A methyl group at position 5, as seen in the parent compound of this article, is a common feature. Modifications at position 6, such as the addition of a phenyl group, have been shown to be essential for certain activities, creating a 6-phenylthieno[2,3-d]pyrimidine core that can be further optimized. sci-hub.se
The strategic modification of these positions allows for the fine-tuning of the molecule's interaction with a specific kinase, leading to the development of potent and selective inhibitors.
SAR Focused on Kinase Inhibition
The 5-methylthieno[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases implicated in cancer and other diseases.
Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinase (Mnk) Inhibitors
MAPK-interacting kinases (Mnks) play a crucial role in oncogenesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Inhibiting Mnks is a promising anti-cancer strategy. Researchers have developed potent Mnk inhibitors based on a 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine scaffold.
A key finding was that a methyl ester at the C6 position resulted in inactive compounds against both Mnk1 and Mnk2. dntb.gov.ua However, converting this ester to a carboxamide group was essential for activity. Further SAR studies focused on the substituent (R) attached to the amide nitrogen. Small, linear alkyl groups like ethyl or propyl were found to be optimal. Introducing bulkier or cyclic groups, or polar functionalities like a hydroxyl group, led to a significant decrease in potency. This suggests that the C6 side chain likely fits into a narrow, hydrophobic pocket in the enzyme's active site.
| Compound | R Group (at C6-carboxamide) | Mnk1 IC₅₀ (μM) | Mnk2 IC₅₀ (μM) |
| 8a | H | 0.051 | 0.028 |
| 8b | Methyl | 0.045 | 0.021 |
| 8c | Ethyl | 0.029 | 0.011 |
| 8d | n-Propyl | 0.033 | 0.013 |
| 8e | Isopropyl | 0.112 | 0.043 |
| 8f | Cyclopropyl | 0.215 | 0.089 |
| 8g | 2-Hydroxyethyl | 0.431 | 0.155 |
Data sourced from Yu M, et al. (2015). The table shows the inhibitory concentration (IC₅₀) of different derivatives against Mnk1 and Mnk2 kinases.
Epidermal Growth Factor Receptor (EGFR) and HER2 Tyrosine Kinase Inhibitors
EGFR and HER2 are key drivers in many cancers, and dual inhibition is a validated therapeutic strategy. The 6-phenylthieno[2,3-d]pyrimidine scaffold has been a focus for developing dual inhibitors, guided by the binding mode of the approved drug Lapatinib.
In one study, a series of 6-phenylthieno[2,3-d]pyrimidine derivatives were synthesized with various aniline headgroups at the C4 position and different solubilizing groups. The study aimed to identify the optimal combination for dual EGFR/HER2 inhibition. A key compound, 27b , emerged with a 3-ethynyl-4-fluoroaniline (B1315292) headgroup and a morpholinoethyl solubilizing group attached to the C2 position. This compound showed potent inhibition of both kinases and was effective against lapatinib-resistant cancer cells harboring the T790M mutation. The presence of the 6-phenyl group was a foundational element for the activity, while the specific aniline at C4 and the solubilizing group at C2 were fine-tuned to achieve high potency.
| Compound | Aniline Headgroup (at C4) | R (at C2) | EGFR IC₅₀ (μM) | HER2 IC₅₀ (μM) |
| 27a | 3-Ethynyl-4-fluoroaniline | 4-Methylpiperazin-1-yl | 0.13 | 1.8 |
| 27b | 3-Ethynyl-4-fluoroaniline | Morpholino | 0.0917 | 1.2 |
| 27c | 3-Ethynyl-4-fluoroaniline | 4-Hydroxypiperidin-1-yl | 0.112 | 1.5 |
Data sourced from Milik, SN, et al. (2018). The table shows the IC₅₀ values for dual EGFR/HER2 inhibition.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are critical regulators of the cell cycle, and their inhibition is another important avenue for cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been explored as CDK inhibitors. One study focused on developing (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone analogues as inhibitors of CDK4.
The SAR studies focused on optimizing the group attached to the hydrazone linker at the C4 position. It was found that attaching a phenyl ring with specific substitutions was key to potency. For instance, a 4-((methylamino)methyl)benzaldehyde (B13015352) derivative (22 ) and a 5-isoindolinecarbaldehyde derivative (24 ) were identified as potent CDK4 inhibitors. This highlights that for this kinase, a larger, functionalized aromatic system attached via a hydrazone at the C4 position of the thienopyrimidine core is beneficial for activity. The 6-tert-butyl group served as an anchor in this series.
| Compound | R Group (at C4-hydrazone) | CDK4 IC₅₀ (μM) |
| 22 | 4-((Methylamino)methyl)phenyl | 0.06 |
| 24 | Isoindolin-5-yl | 0.04 |
Data sourced from Kim, KC, et al. (2009). The table shows the IC₅₀ values for CDK4 inhibition.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
FGFR1 is an important target in oncology due to its role in tumor angiogenesis and proliferation. The SAR of N-phenylthieno[2,3-d]pyrimidin-4-amines has been investigated to develop FGFR1 inhibitors.
Studies revealed that the position of a phenyl group on the thiophene ring (at C5 or C6) had a significant impact. Both 5-phenyl and 6-phenyl derivatives displayed high potency against FGFR1. The most critical factor for activity was the substitution pattern on the N-phenyl ring at the C4 position. A hydroxyl group at the meta-position of this aniline ring was found to be optimal. For example, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and its 5-phenyl analogue were the most active compounds, with IC₅₀ values of 0.16 μM and 0.18 μM, respectively. This indicates that a hydrogen-bonding donor at the meta position of the C4-aniline substituent is crucial for strong interaction with FGFR1.
| Compound | Core Scaffold | R Group (on C4-aniline) | FGFR1 IC₅₀ (μM) |
| 5a | 6-Phenylthieno[2,3-d]pyrimidine | 3-OH | 0.16 |
| 5b | 6-Phenylthieno[2,3-d]pyrimidine | 4-OH | 0.54 |
| 5c | 6-Phenylthieno[2,3-d]pyrimidine | 3-OCH₃ | 0.28 |
| 6a | 5-Phenylthieno[2,3-d]pyrimidine | 3-OH | 0.18 |
| 6b | 5-Phenylthieno[2,3-d]pyrimidine | 4-OH | 0.76 |
Data sourced from Gryshchenko, A.A., et al. (2015). The table shows the IC₅₀ values for FGFR1 inhibition.
Tie-2 Receptor Tyrosine Kinase Inhibitors
The Tie-2 receptor is a key regulator of angiogenesis. In 2009, Luke et al. described the development of novel thienopyrimidine compounds as Tie-2 inhibitors. sci-hub.se Their work involved fusing an alkene with a pyrimidine ring to generate the thienopyrimidine core, starting from a potent imidazole (B134444) vinyl pyrimidine lead compound. sci-hub.se
The initial thienopyrimidine compound showed reasonable potency and selectivity. In an effort to improve this activity, substitutions were made on the phenyl ring attached at the C4-amino position. While the general SAR in this area was found to be relatively flat, a significant improvement in potency was achieved by introducing phenylureas with lipophilic meta or para substituents. This suggests that for Tie-2 inhibition, extending into a solvent-exposed region with specific lipophilic groups at the C4-aniline position is a key strategy for enhancing potency. sci-hub.se
SAR in the Context of Anti-Infective Agents
The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile framework for the development of a wide array of anti-infective agents, demonstrating activity against bacteria, viruses, and protozoa. nih.govnih.gov
Antimicrobial Activity and Substituent Effects on the Thieno[2,3-d]pyrimidine Scaffold
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic core.
Gram-Positive Bacteria: A number of thieno[2,3-d]pyrimidinediones have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov For instance, certain derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L against these resistant strains. nih.gov The anti-Gram-positive activity, particularly against Staphylococci, can be effectively modulated through chemical modifications. nih.gov Some compounds have shown complete inhibition of certain bacterial strains at concentrations of 128 mg/mL or less. nih.gov
Gram-Negative Bacteria: Generally, the activity of thieno[2,3-d]pyrimidinediones against Gram-negative pathogens is weaker, with some agents showing moderate activity at concentrations of 16–32 mg/L. nih.gov
Table 1: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound Type | Target Organism(s) | Activity Range (MIC) | Reference(s) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2–16 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-negative strains | 16–32 mg/L | nih.gov |
| Substituted thienopyrimidines | Various bacterial strains | Complete inhibition at ≤128 mg/mL | nih.gov |
Antiviral Potency and Structural Correlates
The thieno[2,3-d]pyrimidine nucleus is a key pharmacophore in the design of antiviral agents. nih.gov Synthetic efforts have focused on nucleoside and non-nucleoside inhibitors incorporating this scaffold.
Herpes Simplex Virus Type-1 (HSV-1): Certain cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. One particular compound demonstrated notable efficacy against HSV-1. nih.gov
Hepatitis A Virus (HAV): The same set of nucleosides tested against HSV-1 did not exhibit any activity against HAV, indicating a degree of selectivity in their antiviral action. nih.gov
Spacer-mediated Linkage: The introduction of a two- to four-atom spacer to link heterocyclic ring substituents to the C-2 position of the pyrimidine-2-thione nucleus has been explored as a strategy for developing potential anti-HIV-1 agents. nih.gov
Antituberculosis and Antiprotozoal Activities
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to its effectiveness against mycobacteria and protozoa.
Antituberculosis Activity: Several thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized as potential antitubercular agents. rsc.orgresearchgate.net Some of these compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with MIC values in the range of 6–8 μM. rsc.orgresearchgate.net A distinct class of 4-amino-thieno[2,3-d]pyrimidines has been identified as potent inhibitors of M. tuberculosis growth in vitro. nih.gov
Antiprotozoal Activity: Novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole (B57391) ring have been synthesized and show promising antiprotozoal effects. nih.gov Specifically, derivatives with a benzimidazol-2-yl-thioethyl or benzimidazol-2-yl-methanethioethyl moiety at the second position of the pyrimidine ring exhibited high efficacy. For example, one compound showed 100% effectiveness in a five-day treatment course in mice infected with Lamblia muris. nih.gov Another derivative revealed 95% activity against Trichinella spiralis in vitro. nih.gov
Target-Specific SAR (e.g., N-acetyltransferases of bacterial sugars, tRNA (Guanine37-N1)-methyltransferase (TrmD))
A more targeted approach to anti-infective drug design involves the specific inhibition of essential bacterial enzymes.
tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition: Thienopyrimidinone derivatives have been identified as inhibitors of the bacterial enzyme TrmD, which is essential for bacterial growth and has a distinct active site compared to its eukaryotic homolog. nih.gov Structure-activity relationship studies revealed that inhibitory activity was significantly reduced when the R1 and R2 positions are part of a cyclic structure without a terminal amine. nih.gov Molecular docking studies have also been used to identify potential TrmD inhibitors from a series of 2-(4-oxo-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide derivatives. nuph.edu.ua
QcrB Inhibition in Mycobacterium tuberculosis: A series of 4-amino-thieno[2,3-d]pyrimidines have been discovered as inhibitors of QcrB, a subunit of the cytochrome bc1 oxidoreductase in the electron transport chain of M. tuberculosis. nih.gov These compounds are chemically distinct from other known QcrB inhibitors, representing a new scaffold for targeting this essential enzyme. nih.gov
SAR for Anti-Inflammatory Agents
The thieno[2,3-d]pyrimidine scaffold is also a prominent feature in the design of anti-inflammatory agents, largely due to its ability to inhibit key enzymes in the inflammatory cascade. nih.govnih.govresearchgate.netnih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Inhibition and Substituent Contributions
A significant focus of SAR studies for anti-inflammatory thieno[2,3-d]pyrimidines has been on the selective inhibition of COX-2.
Selective COX-2 Inhibition: Researchers have rationally designed and synthesized new tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives as dual selective COX-2/15-LOX inhibitors. nih.gov Within a monomeric series, one compound exhibited a high COX-2 inhibitory activity with an IC₅₀ of 0.068 μM and a selectivity index (SI) of 160.441. nih.gov A heterodimer inspired by the cross-talk between partner monomers of the COX-2 isoform proved to be the most potent and selective compound, with a COX-2 IC₅₀ of 0.065 μM and an SI of 173.846. nih.gov
Substituent Contributions: The anti-inflammatory activity is highly dependent on the substituents. For instance, in a series of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives, replacing a substituent at the 2-position with a chloromethyl group or a pyridine (B92270) ring resulted in better activity. mdpi.com These electron-donating groups were found to enhance the anti-inflammatory properties. mdpi.com These compounds were shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com
Table 2: COX-2 Inhibitory Activity of Selected Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine Derivatives
| Compound Type | IC₅₀ (COX-2) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|
| Monomeric Derivative (5k) | 0.068 μM | 160.441 | nih.gov |
| Heterodimer (11) | 0.065 μM | 173.846 | nih.gov |
SAR for Other Bioactive Profiles
Beyond the more extensively studied areas of anticancer and anti-inflammatory activities, the this compound scaffold has been investigated for other valuable bioactive profiles, including antioxidant and β3-adrenoceptor agonist activities.
Antioxidant Activity
The thieno[2,3-d]pyrimidine nucleus, as a bioisostere of purine (B94841), has attracted attention for its antioxidant potential. sci-hub.se While extensive SAR studies specifically on this compound derivatives are not widely documented in publicly available literature, general principles from related pyrimidine and thienopyrimidine structures can be extrapolated. The antioxidant activity of heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives highlighted that certain modifications can lead to good antioxidant activity as determined by the DPPH radical scavenging assay. bas.bg This suggests that the nature and position of substituents on the thieno[2,3-d]pyrimidine core are critical. For instance, the placement of phenolic or anilinic moieties could significantly enhance the radical scavenging ability of the molecule.
Future SAR studies should systematically explore the impact of substituents at various positions of the this compound framework. Key areas of investigation would include:
Substitution at the 2- and 4-positions of the pyrimidine ring: Introducing groups capable of hydrogen donation or stabilization of the resulting radical.
Functionalization of the thiophene ring: Exploring the effect of different substituents on the electronic properties of the bicyclic system.
B3-Adrenoceptor Agonist Activity
The β3-adrenoceptor (β3-AR) is a member of the G-protein coupled receptor family and is predominantly expressed in adipose tissue, playing a key role in the regulation of lipolysis and thermogenesis. Agonists of the β3-AR have therapeutic potential for the treatment of obesity and type 2 diabetes.
A notable study identified a thienopyrimidine-based aryloxypropanolamine scaffold as a potent human β3-AR agonist through a virtual high-throughput screening (vHTS) campaign based on a pharmacophore model of known β3-adrenoceptor ligands. nih.gov This work led to the optimization of a lead compound with an exceptionally high cellular activity (EC50 = 20 pM) and selectivity over β1- and β2-adrenoceptors. nih.gov
The general structure of these agonists features the thieno[2,3-d]pyrimidine core linked to an aryloxypropanolamine side chain, a common pharmacophoric element for β-adrenoceptor ligands. The SAR from this study indicated that:
The thienopyrimidine moiety itself is a crucial component for activity.
The nature of the linker and the substituents on the aryl group of the aryloxypropanolamine chain significantly influence potency and selectivity.
While this research does not specifically mention the 5-methyl derivative, it provides a strong foundation for designing this compound-based β3-AR agonists. The 5-methyl group could potentially occupy a hydrophobic pocket within the receptor's binding site, thereby influencing affinity and efficacy.
Rational Design Approaches
The development of potent and selective this compound derivatives has been guided by established medicinal chemistry strategies, including scaffold hopping and the application of pharmacophore models.
Scaffold Hopping and Bioisosteric Replacements in this compound Framework
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.gov This approach is often used to explore novel chemical space, improve physicochemical properties, and circumvent patent-protected chemical series. Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. nih.gov
The thieno[2,3-d]pyrimidine nucleus is itself considered a bioisostere of the purine ring system found in endogenous molecules like adenine (B156593). sci-hub.senih.gov This inherent bioisosteric relationship has been a driving force behind the exploration of thienopyrimidines in medicinal chemistry.
In the context of designing new this compound derivatives, scaffold hopping could be employed by replacing this core with other bicyclic heteroaromatic systems that can present the key pharmacophoric features in a similar spatial arrangement. For instance, if a particular substitution pattern on the this compound scaffold is found to be optimal for a specific target, one could explore if similar substituents on a furo[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, or even a quinazoline (B50416) scaffold would yield comparable or improved activity.
A practical example of scaffold hopping involved the move from a thieno[3,2-d]pyrimidine (B1254671) series to a thieno[2,3-d]pyrimidine series to take advantage of the latter's lower lipophilicity. cu.edu.eg This highlights how scaffold hopping can be used to fine-tune the pharmacokinetic properties of a lead compound.
Pharmacophoric Group Placement and Optimization Strategies
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.
The design of novel this compound derivatives has been significantly influenced by pharmacophore-based approaches. For instance, in the development of PI3K inhibitors, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed to maintain the common pharmacophoric features of known potent inhibitors. nih.gov Similarly, the design of VEGFR-2 inhibitors was based on the interactions observed in the crystal structure of a potent inhibitor with the receptor, guiding the placement of substituents on the thieno[2,3-d]pyrimidine scaffold to interact with key residues in the active site. nih.gov
For the this compound framework, optimization strategies would involve:
Identifying the key pharmacophoric elements required for a specific biological target through computational modeling or by analyzing the binding modes of known ligands.
Strategically placing functional groups at the 2-, 4-, and 6-positions of the scaffold to mimic these pharmacophoric features. The 5-methyl group would be considered as a hydrophobic feature in the pharmacophore model.
Fine-tuning the properties of these substituents to optimize potency, selectivity, and pharmacokinetic parameters. This could involve altering their size, lipophilicity, and hydrogen bonding capacity.
Mechanistic Investigations into the Biological Actions of 5 Methylthieno 2,3 D Pyrimidine Derivatives
Molecular Mechanisms of Enzyme Inhibition
Inhibition of Dihydrofolate Reductase (DHFR)
Derivatives of 5-methylthieno[2,3-d]pyrimidine have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a critical target in cancer therapy. mdpi.comwikipedia.org
Certain compounds based on the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold have been engineered as dual inhibitors of both DHFR and thymidylate synthase. nih.govnih.gov For instance, the classical antifolate N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was found to be a highly potent inhibitor of human DHFR with an IC50 value of 20 nM. nih.gov Nonclassical analogues, which lack the L-glutamic acid moiety, also demonstrated moderate to potent inhibition of human DHFR, with IC50 values ranging from 0.56 to 5.6 µM. nih.gov X-ray crystallography has revealed that the thieno[2,3-d]pyrimidine (B153573) ring system binds to the DHFR active site in a "folate" mode, mimicking the binding of the natural substrate. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives against Human DHFR
| Compound | Type | DHFR IC50 (µM) |
|---|---|---|
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Classical | 0.020 nih.gov |
| 4-Nitrophenyl analogue (nonclassical) | Nonclassical | 0.56 nih.gov |
| Various nonclassical analogues | Nonclassical | 0.56 - 5.6 nih.gov |
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase (TS) is another crucial enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step for DNA synthesis. nih.gov The this compound core has proven to be a highly effective scaffold for designing potent TS inhibitors. nih.gov
The same series of compounds that inhibit DHFR also exhibit strong inhibitory activity against human TS. The classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, is a powerful dual inhibitor, with an IC50 of 40 nM against human TS. nih.gov The nonclassical analogues in this series were also potent against human TS, with IC50 values in the range of 0.11 to 4.6 µM, indicating that the thieno[2,3-d]pyrimidine structure is conducive to potent TS inhibition. nih.gov The mechanism of action involves the inhibitor binding to the enzyme's active site, blocking the normal catalytic cycle and leading to a depletion of dTMP. mdpi.com
Table 2: Inhibitory Activity of this compound Derivatives against Human TS
| Compound | Type | TS IC50 (µM) |
|---|---|---|
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Classical | 0.040 nih.gov |
| 4-Nitrophenyl analogue (nonclassical) | Nonclassical | 0.11 - 4.6 (range for series) nih.gov |
| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Classical | 0.054 nih.gov |
Specific Binding Interactions with Protein Kinases
The thieno[2,3-d]pyrimidine nucleus is a versatile scaffold for developing inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A series of thieno[2,3-d]pyrimidine derivatives were designed as inhibitors of VEGFR-2, a critical factor in tumor angiogenesis. nih.gov One of the most active compounds demonstrated an IC50 value of 0.23 µM against VEGFR-2, equivalent to the reference drug sorafenib. nih.gov Molecular docking studies revealed that these inhibitors fit into the ATP-binding site of the VEGFR-2 kinase domain. The binding is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov
Other Kinases: Thieno[2,3-d]pyrimidine derivatives have also shown inhibitory activity against other protein kinases.
Epidermal Growth Factor Receptor (EGFR): Certain 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxicity against breast cancer cell lines and inhibition of EGFR-tyrosine kinase (EGFR-TK). nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): 5-Arylthieno[2,3-d]pyrimidines have also been reported to exhibit high FGFR1 inhibitory activity. nih.gov
Aurora Kinases: Potent and orally bioavailable thienopyrimidine derivatives have been developed as Aurora kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range against Aurora B kinase. researchgate.net
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Protein Kinases
| Target Kinase | Compound Series | IC50 |
|---|---|---|
| VEGFR-2 | Thieno[2,3-d]pyrimidines | 0.23 µM (most active) nih.gov |
| Aurora B Kinase | Thienopyrimidines | 0.2 nM and 3.8 nM (most active) researchgate.net |
| Tie-2 | 4-amino-thieno[2,3-d]pyrimidines | 0.07 µM (most active) researchgate.net |
Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)
The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for bacterial survival, making it an attractive target for new antibiotics. nih.govnih.gov TrmD catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to guanine at position 37 in certain tRNAs. nih.gov
A series of thienopyrimidinone derivatives have been synthesized that show nanomolar potency against TrmD. nih.govnih.gov Structural and biochemical studies have uncovered a novel inhibitory mechanism. The binding of these inhibitors to TrmD from Pseudomonas aeruginosa induces a significant conformational change in the enzyme's active site. nih.govnih.gov Specifically, a key tyrosine residue is "flipped," which restructures the active site. This tyrosine-flipping mechanism renders the enzyme unable to bind its cofactor, SAM, and likely also prevents the binding of its tRNA substrate, thus effectively shutting down its catalytic activity. nih.govnih.gov This unique mechanism provides a foundation for developing TrmD inhibitors as antimicrobial agents. nih.govnih.gov
Cellular Level Mechanistic Studies (Excluding Clinical Human Trials)
Down-regulation of Phosphorylated Eukaryotic Initiation Factor 4E (eIF4E)
The eukaryotic initiation factor 4E (eIF4E) is a key protein in the initiation of cap-dependent mRNA translation. Its activity is regulated by phosphorylation, primarily by the MAP kinase-interacting kinases (MNK1 and MNK2). nih.gov The phosphorylation of eIF4E is often elevated in cancer and is associated with increased translation of mRNAs that encode for proteins involved in cell growth, proliferation, and survival.
Research has identified thieno[2,3-d]pyrimidine derivatives that can indirectly lead to the down-regulation of phosphorylated eIF4E (p-eIF4E). A compound designated MNK-7g, which contains a thieno[2,3-d]pyrimidine scaffold, was shown to target and inhibit MNK1/2. nih.gov By inhibiting the upstream kinases (MNKs), these compounds effectively block the phosphorylation of their substrate, eIF4E. Mechanistic studies have confirmed that such inhibitors can reduce the levels of p-eIF4E, which in turn can induce apoptosis in tumor cell lines by decreasing the expression of anti-apoptotic proteins like Mcl-1. nih.gov This mechanism demonstrates that thieno[2,3-d]pyrimidine derivatives can modulate critical cellular signaling pathways at the post-transcriptional level.
Modulation of Cellular Signaling Pathways (e.g., Mcl-1, Cyclin D1)
Derivatives of this compound have been shown to exert their anticancer effects by modulating critical cellular signaling pathways that govern cell survival and proliferation. Specifically, certain 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have demonstrated the ability to down-regulate the expression of key proteins such as Myeloid cell leukemia 1 (Mcl-1) and Cyclin D1.
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to therapeutic resistance by preventing programmed cell death. By reducing the levels of Mcl-1, this compound derivatives can sensitize cancer cells to apoptotic signals.
Cyclin D1 is a crucial regulator of the cell cycle, promoting progression from the G1 to the S phase. Its overexpression can lead to uncontrolled cell proliferation, a hallmark of cancer. The down-regulation of Cyclin D1 by these thienopyrimidine derivatives can thus lead to cell cycle arrest, inhibiting tumor growth. The mechanism for this downregulation is linked to the inhibition of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which in turn reduces the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key factor in the translation of mRNAs for proteins like Mcl-1 and Cyclin D1.
Induction of Apoptosis Mechanisms
A primary mechanism through which this compound derivatives exhibit their anticancer activity is the induction of apoptosis, or programmed cell death. Research has shown that various derivatives of the thieno[2,3-d]pyrimidine scaffold can trigger this process in cancer cells. For instance, one study found that certain thieno[2,3-d]pyrimidine derivatives induced both early and late apoptosis in MCF-7 breast cancer cells. africaresearchconnects.com
The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members. Studies on thieno[2,3-d]pyrimidine derivatives have revealed their ability to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. africaresearchconnects.com This shift in the BAX/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Elevated levels of caspase-8 and caspase-9 have been observed in cells treated with these compounds, confirming the activation of both the extrinsic and intrinsic apoptotic pathways. africaresearchconnects.com
Furthermore, some thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis and mitotic catastrophe in colorectal and ovarian cancer cell lines. researchgate.net One particular compound, 6j , was found to be a potent inducer of apoptosis in A2780 ovarian cancer cells. researchgate.net Another derivative, compound 5 , demonstrated a significant increase in the late apoptotic cell population in both HepG-2 and HT-29 cells. mdpi.com
Apoptosis Induction by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Effect | Fold Increase in Late Apoptotic Cells |
|---|---|---|---|
| Compound 5 | HepG-2 | Increased late apoptosis | 2.3 |
| Compound 5 | HT-29 | Increased late apoptosis | 1.9 |
Interactions with Nucleic Acid Metabolism Pathways
The structural resemblance of the thieno[2,3-d]pyrimidine core to the endogenous purine (B94841) bases (adenine and guanine) is a key determinant of its biological activity. This similarity allows these compounds to function as antimetabolites, interfering with the normal processes of nucleic acid synthesis and metabolism.
Antimetabolite Activity Related to Purine Analogy
Thieno[2,3-d]pyrimidines are considered purine bioisosteres, meaning they are structurally similar to purines and can mimic their roles in biological systems. nih.gov This purine analogy allows them to be recognized by enzymes involved in nucleic acid metabolism, leading to the disruption of these vital pathways. As antimetabolites, they can interfere with the synthesis of DNA and RNA precursors. nih.gov
One of the mechanisms by which thieno[2,3-d]pyrimidine compounds exert their cytotoxic effects is through the inhibition of key enzymes in nucleotide biosynthesis, such as thymidylate synthase. nih.gov Thymidylate synthase is a crucial enzyme for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By inhibiting this enzyme, these purine analogs can deplete the pool of available nucleotides, thereby halting DNA replication and cell division in rapidly proliferating cancer cells.
The development of purine and pyrimidine (B1678525) analogs has been a cornerstone of cancer chemotherapy. researchgate.net These antimetabolites can be metabolically activated to their nucleotide forms, which can then be incorporated into DNA or RNA, leading to dysfunctional nucleic acids and ultimately cell death. nih.gov While specific studies detailing the precise antimetabolite mechanism of this compound are still emerging, its structural classification as a purine analog strongly suggests that its mode of action involves interference with nucleic acid metabolism, a well-established strategy in anticancer drug design.
Analytical and Spectroscopic Characterization Techniques Applied to 5 Methylthieno 2,3 D Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in the structural analysis of 5-methylthieno[2,3-d]pyrimidine and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the precise chemical environment of each atom within the molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR spectra provide characteristic signals that confirm the presence of key structural motifs.
Detailed research findings for derivatives such as 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine (B1315021) and N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides reveal consistent chemical shifts for the core protons. pensoft.netbiorxiv.org The methyl group at the C5 position of the thiophene (B33073) ring characteristically appears as a sharp singlet in the upfield region of the spectrum. biorxiv.orgpensoft.net The proton on the pyrimidine (B1678525) ring (H2) also produces a distinct singlet in the downfield region. pensoft.net For instance, in studies of N-substituted 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxamides, the C5-methyl protons resonate as a singlet at approximately 2.68–2.70 ppm, while the C2-H proton appears as a singlet around 8.13–8.14 ppm. pensoft.net In the case of 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, the C5-methyl protons are observed at δ 2.61 ppm, and the thiophene proton (H6) is found at δ 7.78 ppm. biorxiv.org
Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives
¹³C NMR for Carbon Skeleton Elucidation
Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in this compound yields a distinct signal, allowing for the complete elucidation of the carbon skeleton.
Research on various derivatives has provided a clear map of the carbon resonances. For 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine, the methyl carbon signal appears at 20.1 ppm, while the carbons of the fused rings resonate between approximately 129 ppm and 175 ppm. biorxiv.org In studies of 4-oxo-substituted analogues, the C5-methyl carbon is consistently found further upfield, at around 14.9 ppm. pensoft.netpensoft.net The positions of the signals for the carbons within the thiophene and pyrimidine rings are crucial for confirming the core structure and the influence of various substituents. pensoft.netbiorxiv.orgpensoft.net
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
NOESY for Regioselectivity and Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. This is particularly valuable in establishing regioselectivity and stereochemistry.
In the synthesis of complex heterocyclic systems like thieno[2,3-d]pyrimidines, reactions can sometimes yield multiple isomers. NOESY experiments are critical for making an unambiguous structural assignment. researcher.lifemdpi.com By observing cross-peaks between protons that are close in space (typically within 5 Å), chemists can confirm the specific arrangement of substituents on the heterocyclic core. nih.gov For example, in the synthesis of related fused pyrimidines, a NOESY spectrum can be used to prove the formation of one regioisomer over another by detecting the interaction between protons on a new substituent and specific protons of the starting scaffold. mdpi.com While specific NOESY studies on the parent this compound are not widely detailed, the application of this technique is a standard and crucial step in the characterization of its complex derivatives to confirm regiochemical outcomes during synthesis. researcher.lifenih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques, it becomes a powerful method for purity assessment.
LC/MS for Purity Assessment and Molecular Weight Determination
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. The LC component separates the target compound from impurities, starting materials, and byproducts, thus providing a clear assessment of its purity. acs.org
Following separation, the eluent is directed into the mass spectrometer. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by adding a proton to form the [M+H]⁺ ion. The detection of this molecular ion peak provides a precise confirmation of the compound's molecular weight. For example, in the analysis of various N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, LC/MS analysis consistently identified the correct [M+H]⁺ peaks, confirming their successful synthesis. pensoft.net One such derivative, with a molecular formula of C₁₅H₁₃N₃O₂S, showed the expected [M+H]⁺ ion at m/z 300.0. pensoft.netpensoft.net This technique is routinely used in research to validate the identity and purity of newly synthesized thieno[2,3-d]pyrimidine (B153573) derivatives. acs.org
Table 3: Example LC/MS Data for a this compound Derivative
GC-MS for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying compounds that are volatile or can be made volatile upon heating. The compound is vaporized and passed through a gas chromatography column, which separates components based on their boiling points and interactions with the column's stationary phase.
The applicability of GC-MS indicates that this compound and its derivatives possess sufficient thermal stability and volatility for analysis via this method. unizar.es Research has shown the use of GC-MS for the analysis and structural confirmation of related compounds like 4,6-dichloro-5-methylthieno[2,3-d]pyrimidine, which exhibits distinct fragmentation patterns useful for identification. Furthermore, this compound itself has been identified in analyses of environmental standard reference materials using GC-MS, confirming its utility for detecting this compound in complex mixtures. unizar.es This technique is particularly useful for purity analysis and for identifying unknown byproducts in synthetic preparations, provided they are amenable to gas chromatography. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
In the broader context of thieno[2,3-d]pyrimidine research, IR spectroscopy is routinely used to confirm the successful synthesis of derivatives and to identify the incorporation of various substituents. For instance, in the synthesis of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, the IR spectra show characteristic bands for the stretching vibrations of the ester groups in the thiophene ring in the range of 1711–1722 cm⁻¹. nih.gov
The introduction of an amino group (NH₂) at the 4-position of the pyrimidine ring, as seen in 4-amino-thieno[2,3-d]pyrimidine derivatives, gives rise to characteristic N-H stretching vibrations. nih.gov Similarly, the IR spectrum of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one revealed a key carbonyl (C=O) absorption at 1722 cm⁻¹, confirming the presence of the chromenone moiety. mdpi.com
The table below summarizes characteristic IR absorption bands observed in various thieno[2,3-d]pyrimidine derivatives, providing a reference for the functional groups that can be identified using this technique.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Class | Reference |
| Ester (C=O) | Stretching | 1711-1722 | 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | nih.gov |
| Carbonyl (C=O) | Stretching | 1722 | Chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative | mdpi.com |
| Amino (N-H) | Stretching | Not specified | 4-Amino-thieno[2,3-d]pyrimidines | nih.gov |
| Pyrimidine N-H | Stretching | 8.54–8.50 (δ, ppm in ¹H NMR) | Tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidine derivatives | nih.gov |
| Aromatic O-H | Stretching | 11.70–11.05 (δ, ppm in ¹H NMR) | Tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidine derivatives | nih.gov |
Note: NMR chemical shifts (ppm) are included for completeness as reported in the source, though they are not IR data.
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)
The crystal structures of two tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidine derivatives, namely 2-((4-methoxyphenyl)(4-(5,6,7,8-tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol (F1) and 2-((4-(5,6,7,8-tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol (F2), have been determined. nih.gov These analyses provided unequivocal confirmation of their molecular structures and offered insights into their conformational preferences. nih.gov
Similarly, the crystal structures of novel thieno[2,3-d]pyrimidines designed as potential inhibitors of phosphodiesterase 4 (PDE4) have been reported. rsc.orgresearchgate.net These studies not only confirmed the synthesized structures but also elucidated the hydrogen bonding patterns and molecular arrangements within the crystals, which are crucial for understanding intermolecular interactions. rsc.orgresearchgate.net
The table below presents crystallographic data for two representative thieno[2,3-d]pyrimidine derivatives, illustrating the type of information obtained from X-ray crystallography.
| Compound | Empirical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 2-((4-methoxyphenyl)(4-(5,6,7,8-tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol (F1) | C₃₀H₃₂N₄O₂S | Monoclinic | P2₁/n | a = 10.3341(4) Å, b = 17.5100(7) Å, c = 15.3188(6) Å, β = 101.491(2)° | nih.gov |
| 2-((4-(5,6,7,8-tetrahydrobenzo uni.lursc.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol (F2) | C₃₀H₃₂N₄OS | Monoclinic | P2₁/c | a = 15.658(3) Å, b = 10.150(2) Å, c = 17.159(3) Å, β = 102.394(5)° | nih.gov |
These crystallographic studies are vital for structure-activity relationship (SAR) investigations in medicinal chemistry, as the precise knowledge of the three-dimensional structure of a molecule can help in designing more potent and selective analogs. nih.gov
Future Directions and Emerging Research Avenues for 5 Methylthieno 2,3 D Pyrimidine
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to the exploration of the chemical space around the 5-methylthieno[2,3-d]pyrimidine core. While established methods like the Gewald reaction have been instrumental, future efforts will likely focus on more sustainable and atom-economical approaches. nih.govrsc.org
One promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for related thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br Additionally, the development of one-pot multicomponent reactions will be crucial for rapidly generating libraries of diverse analogs. For instance, a one-pot reaction involving 2H-thieno[2,3-d] ccspublishing.org.cnmdpi.comoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) has been successfully employed to synthesize 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
Furthermore, exploring novel catalytic systems, such as the use of FeCl3-SiO2 for the synthesis of hybrid compounds, can lead to higher yields and easier work-up procedures. mdpi.com The investigation of flow chemistry techniques could also offer advantages in terms of scalability, safety, and process control for the large-scale production of key intermediates and final compounds.
Future synthetic strategies will also need to address the regioselective functionalization of the this compound scaffold. This will enable the precise introduction of various substituents at different positions of the heterocyclic system, which is critical for fine-tuning the pharmacological properties of the resulting molecules.
Advanced Computational Approaches in Chemical Design and Biological Prediction
In recent years, computational chemistry has become an indispensable tool in drug discovery. For the this compound scaffold, advanced computational approaches will play an increasingly important role in the design of new analogs with enhanced potency and selectivity.
Molecular docking studies have already been successfully used to predict the binding modes of thieno[2,3-d]pyrimidine derivatives with various biological targets, including VEGFR-2 and EGFR. nih.govnih.govnih.gov These studies provide valuable insights into the key interactions between the ligand and the protein, guiding the design of new compounds with improved binding affinities.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool that can be employed to correlate the structural features of this compound derivatives with their biological activities. ccspublishing.org.cn By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. nih.gov This information can be used to assess the stability of the binding interactions and to identify potential allosteric binding sites. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models will be crucial for the early identification of compounds with favorable pharmacokinetic and safety profiles, reducing the attrition rate in later stages of drug development. nih.govnih.gov
Diversification of the this compound Scaffold for Broader Bioactivity
The versatility of the this compound scaffold allows for extensive structural modifications to explore a wider range of biological activities. Future research will focus on the synthesis and evaluation of novel analogs with diverse substituents at various positions of the thienopyrimidine core.
One strategy is the introduction of different functional groups at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring. For example, the synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov The exploration of different amine substituents, including N-methylpiperazine, morpholine, and N-phenylpiperazine, has been shown to be a fruitful approach. nih.gov
Another avenue for diversification is the fusion of the this compound core with other heterocyclic rings to create novel polycyclic systems. mdpi.com This approach has the potential to generate compounds with unique pharmacological profiles. For instance, the synthesis of thieno[2,3-d] ccspublishing.org.cnresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines has led to the discovery of potent anti-cancer agents. nih.gov
Furthermore, the synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising strategy for developing multi-target drugs. An example is the synthesis of a hybrid compound bearing both a thieno[2,3-d]pyrimidine moiety and a coumarin-pyrazolo[3,4-b]pyridine scaffold. mdpi.com
The following table summarizes some of the key diversification strategies and the resulting biological activities:
| Diversification Strategy | Resulting Biological Activity |
| Introduction of various substituents at the 4-position | Anticancer, Antifungal nih.govnih.gov |
| Fusion with other heterocyclic rings (e.g., triazole) | Anticancer nih.gov |
| Synthesis of hybrid molecules | Potential for multi-target activity mdpi.com |
| Isosteric replacement of functional groups | Enhanced antiproliferative and microtubule depolymerizing activities mdpi.com |
Interdisciplinary Research Integrating Chemical Synthesis, Theoretical Chemistry, and Biological Evaluation
The future success in the development of this compound-based therapeutics will heavily rely on a close collaboration between different scientific disciplines. An integrated approach that combines chemical synthesis, theoretical chemistry, and biological evaluation will be essential to accelerate the drug discovery process.
This interdisciplinary workflow would typically begin with the in silico design of novel this compound derivatives using computational tools such as molecular docking and QSAR. ccspublishing.org.cnnih.gov The most promising candidates would then be synthesized by medicinal chemists using efficient and innovative synthetic methodologies.
The newly synthesized compounds would subsequently undergo comprehensive biological evaluation to determine their potency, selectivity, and mechanism of action. nih.govnih.govnih.gov This would involve a battery of in vitro and in vivo assays, including cell viability assays, enzyme inhibition assays, and animal models of disease. The experimental data would then be fed back to the computational chemists to refine the theoretical models and to guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing will be crucial for the optimization of lead compounds and the identification of clinical candidates.
This integrated approach has already shown promise in the development of thieno[2,3-d]pyrimidine-based inhibitors of various protein kinases, such as VEGFR-2 and EGFR. nih.govnih.govnih.gov By leveraging the strengths of each discipline, researchers can more efficiently navigate the complex landscape of drug discovery and bring new and effective therapies to patients in need.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methylthieno[2,3-d]pyrimidine derivatives, and what are their limitations?
- Methodology : The two primary approaches involve (i) constructing the thiophene ring first, followed by pyrimidine ring closure, or (ii) modifying pre-formed pyrimidine scaffolds. For example, reactions with α-bromoacetyl intermediates (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) and thioacetamide yield thiazole-substituted derivatives . However, limitations include low yields due to competing side reactions and the need for rigorous purification (e.g., column chromatography) .
Q. How are structural modifications at position 6 of this compound characterized experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical. For instance, 1H NMR signals for thiazole-substituted derivatives appear at 7.57–7.62 ppm, while methylene protons in benzyl-substituted analogs resonate at 5.13–5.21 ppm. Mass spectral data confirm molecular weights and fragmentation patterns .
Q. What biological activities are commonly reported for this compound derivatives?
- Methodology : In vitro assays reveal antimicrobial activity against Staphylococcus aureus and Candida albicans, with potency exceeding reference drugs like Metronidazole . Anticancer activity is also observed, linked to pyrimidine ring interactions with enzymes like dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized while minimizing by-products?
- Methodology : Reaction conditions (temperature, solvent polarity, catalyst) must be systematically tuned. For example, DMF with K₂CO₃ promotes selective alkylation at position 3 of the pyrimidine ring, as shown via NOESY spectroscopy . Microwave-assisted synthesis reduces reaction times and improves purity in related chromeno-pyrimidine systems .
Q. What strategies resolve contradictory data on substituent effects in biological activity?
- Methodology : Positional isomerism significantly impacts activity. For instance, replacing a 4’-phenol group with a 3’-phenol in estrogen receptor-binding analogs reduces activity by 1000-fold, highlighting the need for X-ray crystallography to validate binding modes . Comparative SAR studies using fluorinated vs. methyl-substituted derivatives can clarify steric/electronic contributions .
Q. How do computational methods enhance the design of this compound-based therapeutics?
- Methodology : Molecular docking studies predict interactions with biological targets (e.g., DHFR or thymidylate synthase). For example, fused pyrido[2,3-d]pyrimidines show anti-plasmodial activity via docking-confirmed binding to Plasmodium enzymes . MD simulations further assess stability and binding kinetics .
Q. What is the role of heterocyclic substituents in modulating pharmacokinetic properties?
- Methodology : Introducing tetrazole or 1,3-thiazole moieties improves metabolic stability. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl) derivatives exhibit prolonged half-lives due to reduced cytochrome P450 metabolism . LogP calculations guide solubility optimization for in vivo studies .
Key Challenges and Future Directions
- Synthetic Accessibility : Limited availability of carboxylic acid-substituted derivatives hinders pharmacological profiling .
- Selectivity : Off-target effects in enzyme inhibition require isoform-specific design (e.g., DHFR vs. TSase) .
- Translational Gaps : Poor aqueous solubility of aryl-substituted analogs necessitates prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
